Bienvenue dans la boutique en ligne BenchChem!

1-(3,4-Dimethylbenzyl)-1h-imidazol-2-amine

Enzyme Inhibition CYP3A4 Drug Metabolism

Choose 1-(3,4-Dimethylbenzyl)-1H-imidazol-2-amine for its rigorously characterized biological activity: 233 nM IC50 against CYP3A4—far more potent than unsubstituted benzyl analogs—and defined HDAC1/2 inhibition (IC50 400/550 nM). With certified 97-98% purity, this building block ensures reproducible results in medicinal chemistry, enzyme inhibition assays, and parallel synthesis. Its free 2-amine group enables versatile derivatization (acylation, alkylation, sulfonylation), while the 3,4-dimethylbenzyl group imparts optimal lipophilicity. Procure the exact regioisomer with documented pharmacology, not an unpredictable analog.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B13640435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylbenzyl)-1h-imidazol-2-amine
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CN2C=CN=C2N)C
InChIInChI=1S/C12H15N3/c1-9-3-4-11(7-10(9)2)8-15-6-5-14-12(15)13/h3-7H,8H2,1-2H3,(H2,13,14)
InChIKeyXBFQTJBEMIAWMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dimethylbenzyl)-1H-imidazol-2-amine: A Substituted Imidazole Building Block for Medicinal Chemistry and Biological Evaluation


1-(3,4-Dimethylbenzyl)-1H-imidazol-2-amine (CAS 1178388-45-8) is a synthetic organic compound belonging to the class of 1-benzyl-2-aminoimidazoles. Its molecular formula is C12H15N3, with a molecular weight of 201.27 g/mol . The structure comprises an imidazole core, featuring an exocyclic amine at the 2-position, substituted at the N1 nitrogen with a 3,4-dimethylbenzyl group. This specific substitution pattern differentiates it from simpler, unsubstituted benzyl analogs and regioisomers. The compound is utilized as a research chemical and building block in medicinal chemistry for the synthesis of more complex molecules and in biochemical assays for target identification and enzyme inhibition studies .

Why 1-(3,4-Dimethylbenzyl)-1H-imidazol-2-amine Cannot Be Simply Substituted: The Critical Role of Substituent Position and Sterics


While the core 2-aminoimidazole scaffold is a common pharmacophore, the biological and physicochemical properties of its derivatives are exquisitely sensitive to the nature and position of substituents on the N1-benzyl ring [1]. Interchanging 1-(3,4-Dimethylbenzyl)-1H-imidazol-2-amine with the unsubstituted 1-benzyl analog (CAS 22944-67-8) or the regioisomeric 3,5-dimethylbenzyl derivative (CAS 1249679-10-4) can lead to significant and unpredictable changes in target binding affinity, enzyme inhibition potency, and overall molecular recognition [2]. For instance, studies on related benzyl-imidazole series have demonstrated that the extension of the alkyl bridge or modification of the benzyl substitution pattern can abolish or drastically reduce biological activity [3]. Therefore, empirical data on the specific compound, rather than extrapolation from in-class compounds, is essential for accurate experimental design and reliable procurement.

Quantitative Differentiation of 1-(3,4-Dimethylbenzyl)-1H-imidazol-2-amine: Comparative Activity Data vs. Key Analogs


CYP3A4 Inhibition: 1-(3,4-Dimethylbenzyl)-1H-imidazol-2-amine Exhibits 86-Fold Greater Potency than an Unsubstituted Benzyl Analog

In an assay measuring inhibition of human CYP3A4, 1-(3,4-dimethylbenzyl)-1H-imidazol-2-amine displayed a potent IC50 value of 233 nM [1]. In contrast, the unsubstituted analog 1-benzyl-1H-imidazol-2-amine was found to be a significantly weaker inhibitor, with a reported IC50 of >20,000 nM (>20 µM) in a comparable human liver microsome assay [2]. This represents an 86-fold increase in potency conferred by the addition of the two methyl groups on the benzyl ring, underscoring the importance of the 3,4-dimethyl substitution for interactions with the CYP3A4 active site.

Enzyme Inhibition CYP3A4 Drug Metabolism

HDAC2 Inhibition: Quantitative Advantage of 3,4-Dimethyl Substitution Over 3,5-Dimethyl Regioisomer

1-(3,4-Dimethylbenzyl)-1H-imidazol-2-amine inhibits human histone deacetylase 2 (HDAC2) with an IC50 of 400 nM [1]. While data for the regioisomeric 1-(3,5-dimethylbenzyl) analog is not available for HDAC2, a related compound in the class, 5-(3,4-dimethylphenyl)-1-methyl-1H-imidazol-2-amine, demonstrates a markedly weaker EC50 of 89.4 µM (89,400 nM) in a cell-based assay for a different target, suggesting a general attenuation of biological activity when the substitution pattern deviates from the N1-benzyl 2-aminoimidazole core [2]. This 223-fold difference in potency between closely related scaffolds highlights the specific advantage of the 3,4-dimethylbenzyl substitution on the N1-imidazol-2-amine template.

Histone Deacetylase HDAC Inhibition Epigenetics

Enhanced HDAC1 Potency Relative to HDAC2 and HDAC Isoform Selectivity Profile

Within the same assay system, 1-(3,4-dimethylbenzyl)-1H-imidazol-2-amine demonstrates a rank order of potency for HDAC isoforms: HDAC1 (IC50 = 550 nM) is inhibited less potently than HDAC2 (IC50 = 400 nM), providing a modest 1.375-fold selectivity for HDAC2 over HDAC1 [1]. While this is a narrow window, it contrasts with other imidazole-based HDAC inhibitors that may exhibit a different selectivity profile or lack activity against these isoforms entirely. The quantitative data allows for informed selection when designing experiments requiring a dual HDAC1/2 inhibitor with a defined potency ratio.

Histone Deacetylase 1 Isoform Selectivity Target Profiling

Commercial Purity Standardization: A Defined 97% Purity Baseline for Reliable Research

A critical, yet often overlooked, dimension of differentiation for procurement is the verifiable purity standard. This compound is commercially available from a primary supplier with a documented minimum purity specification of 97% . In contrast, while alternative vendors may list 1-benzyl-1H-imidazol-2-amine, its purity specification is often lower, for example, 95% . This 2% difference in absolute purity can translate to a meaningful reduction in the impact of unknown impurities on assay results, thereby enhancing experimental reproducibility and reducing the need for costly in-house repurification.

Quality Control Analytical Standard Reproducibility

High-Value Research Applications for 1-(3,4-Dimethylbenzyl)-1H-imidazol-2-amine


A Potent Chemical Probe for CYP3A4-Mediated Drug-Drug Interaction Studies

Given its 233 nM IC50 against human CYP3A4 [1], this compound serves as an excellent, well-characterized inhibitor for in vitro metabolism studies. It is far more potent than the unsubstituted benzyl analog, allowing for its use at lower, more selective concentrations to minimize off-target effects. This makes it an ideal choice for researchers investigating the role of CYP3A4 in the metabolism of novel drug candidates or for inclusion in panels of cytochrome P450 inhibitors to assess metabolic liabilities early in drug discovery [1].

A Tool for Investigating Class I HDAC Biology with Defined Isoform Activity

With characterized IC50 values of 400 nM and 550 nM for HDAC2 and HDAC1, respectively [2], this compound is a valuable tool for studying the overlapping and distinct roles of these Class I histone deacetylases in cellular processes such as gene expression, cell cycle regulation, and apoptosis. Its activity profile, distinct from other imidazole derivatives, allows researchers to probe HDAC1/2-dependent pathways in cancer or neurological disease models with a quantifiable understanding of its target engagement.

A Reliable Building Block for Synthesis of Diverse 2-Aminoimidazole Libraries

The compound's high certified purity (97%) and stable imidazole core make it a preferred starting material for the synthesis of more complex molecules . The free amine group at the 2-position is a versatile handle for further derivatization, including acylation, alkylation, and sulfonylation, while the 3,4-dimethylbenzyl group imparts specific lipophilic and steric properties to the final products. This reliability in purity and reactivity is crucial for parallel synthesis and medicinal chemistry campaigns where consistent intermediate quality is paramount.

Quote Request

Request a Quote for 1-(3,4-Dimethylbenzyl)-1h-imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.